

The Structure-Activity Relationship of Pyrrolobenzodiazepine (PBD) Dimers: A Technical Guide

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Compound of Interest

Compound Name: SG-209

Cat. No.: B1681651

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An In-depth Examination of a Potent Class of DNA-Interactive Anticancer Agents

Introduction

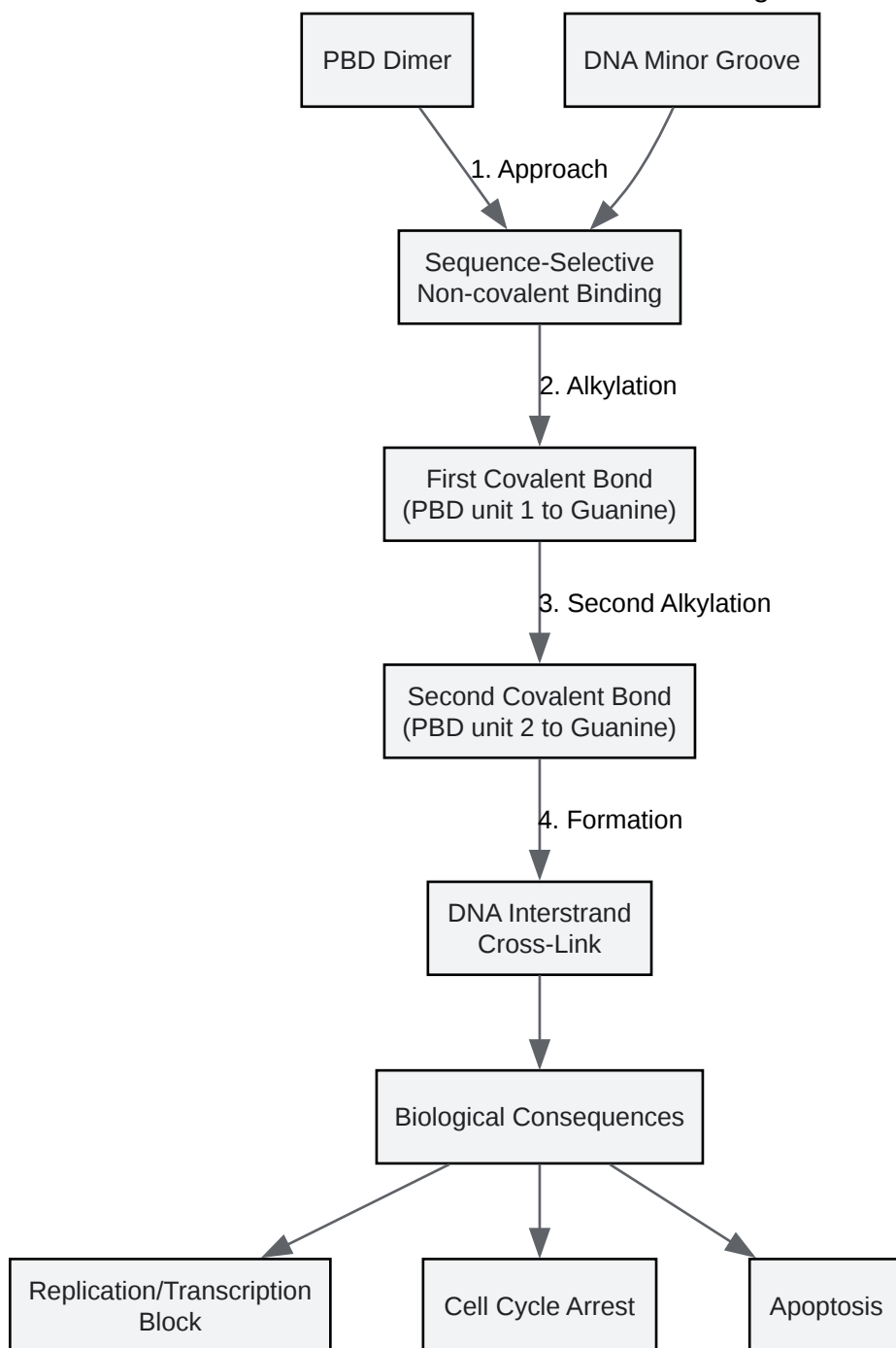
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent synthetic antitumor agents that bind to the minor groove of DNA and form covalent interstrand cross-links, leading to cell death.[1][2] Their exceptional cytotoxicity has made them a focal point of cancer research, particularly as payloads for antibody-drug conjugates (ADCs).[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PBD dimers, detailing the key structural features that govern their biological activity. While the specific compound "SG-209" was initially queried, the available scientific literature points more prominently to a well-studied PBD dimer, SJG-136 (also known as SG2000), and its analogues.[4] Therefore, this guide will focus on the extensive SAR data available for the PBD dimer class, with SJG-136 serving as a primary exemplar.

Core Structure and Mechanism of Action

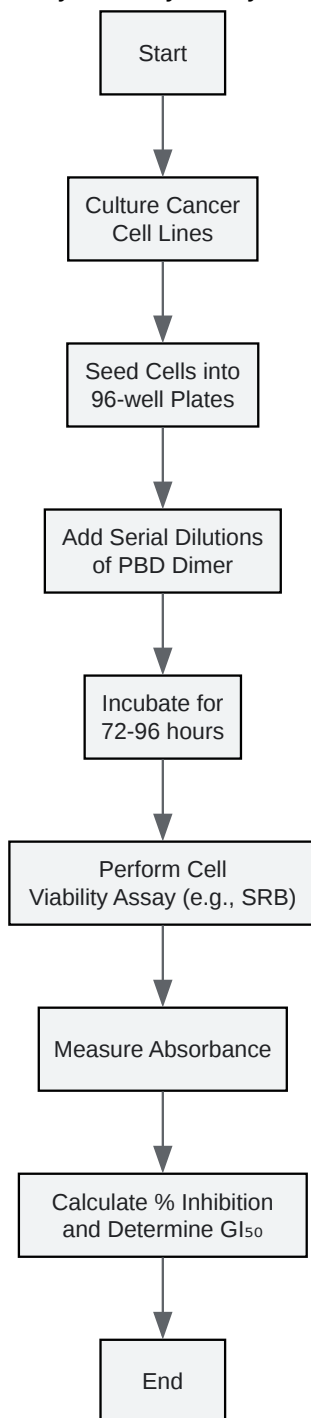
The fundamental structure of a PBD dimer consists of two PBD monomer units linked together. Each PBD monomer is composed of a tricyclic system containing an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.[3] The key to their biological activity lies in the electrophilic N10-C11 imine moiety (or a precursor that can generate it in situ) within each PBD unit.[3][5]

The mechanism of action involves a sequence-selective binding to the DNA minor groove.[1][6] The PBD dimer then forms covalent aminal bonds between the C11 position of each PBD unit and the C2-amino group of guanine bases on opposite DNA strands.[5] This results in a highly cytotoxic DNA interstrand cross-link, which blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] A significant feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may help them evade cellular repair mechanisms.[1][7]

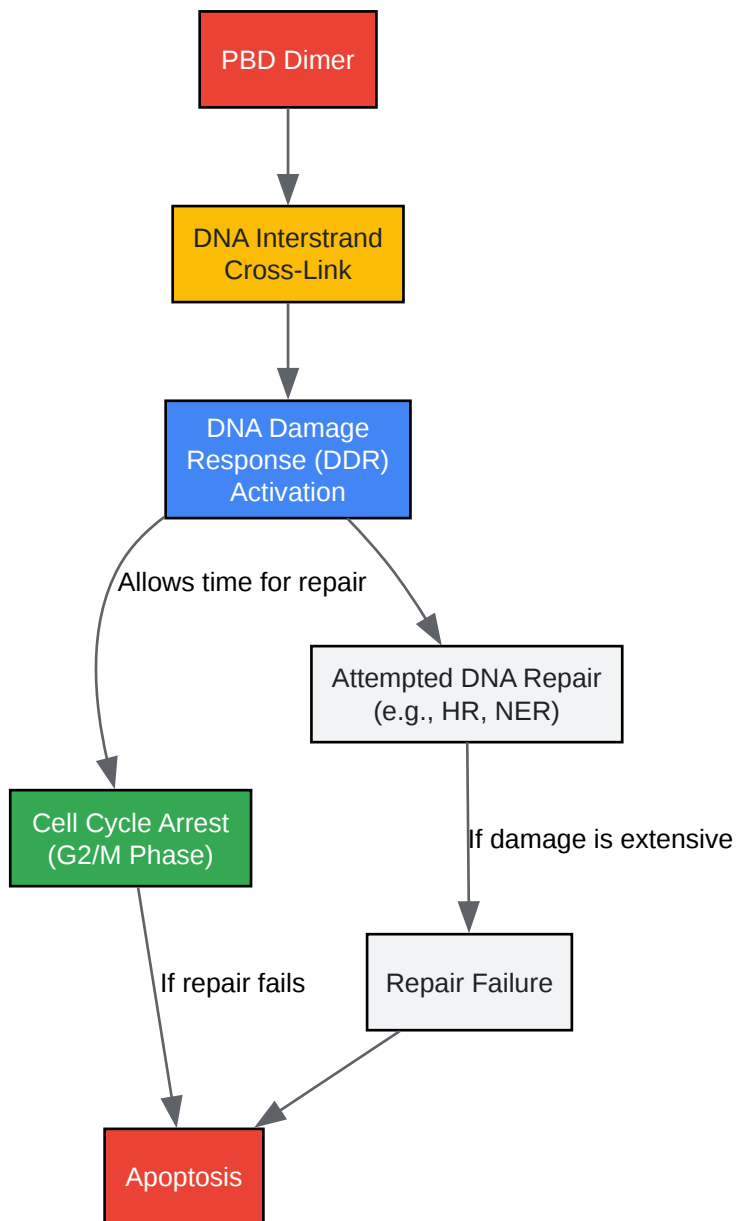
Mechanism of PBD Dimer DNA Cross-Linking



In Vitro Cytotoxicity Assay Workflow



PBD Dimer-Induced Signaling Pathways



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